1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

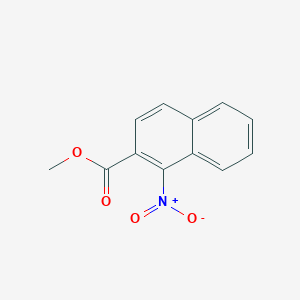

“1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride” is an organic compound . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms . The compound is characterized by the presence of a cyclobutane ring attached to a 1,2,4-triazole ring .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, often involves molecular hybridization . This approach integrates the essential features of inhibitors acting on enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported dehydroquinase (DHQ) inhibitors and the triazole ring are key features in the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclobutane ring attached to a 1,2,4-triazole ring . The InChI code for this compound isInChI=1S/C6H10N4.ClH/c7-6(2-1-3-6)5-8-4-9-10-5;/h4H,1-3,7H2,(H,8,9,10);1H . Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 174.63 . It appears as a powder and should be stored at room temperature .科学的研究の応用

Synthesis and Derivative Applications

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride derivatives have been synthesized through various methods, demonstrating their significance in organic synthesis and potential applications in creating biologically active compounds. Skvorcova et al. (2017) discussed the intramolecular amination of nonclassical cyclopropylmethyl cation leading to cyclobutane derivatives, highlighting the process's high diastereoselectivity and the transformation of these derivatives into N-Boc-protected amino alcohols (Skvorcova, Grigorjeva, & Jirgensons, 2017). Guo et al. (2021) described a metal- and oxidant-free method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines, emphasizing the environmental friendliness and broad substrate scope of this approach (Guo et al., 2021).

Catalytic Applications

The use of this compound derivatives in catalysis has been explored, especially in the context of CuH-catalyzed hydroamination of strained trisubstituted alkenes. Feng et al. (2019) provided insights into the synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, demonstrating the enhanced reactivity of strained alkenes in hydrocupration steps and highlighting the method's diastereo- and enantioselectivity (Feng, Hao, Liu, & Buchwald, 2019).

Corrosion Inhibition

Triazole derivatives, including those related to this compound, have been investigated for their corrosion inhibition properties. Chaitra et al. (2015) studied the efficiency of triazole Schiff bases as corrosion inhibitors on mild steel, providing a comprehensive evaluation of their thermodynamic, electrochemical, and quantum chemical parameters (Chaitra, Mohana, & Tandon, 2015).

Photophysical Properties

The synthesis of 1H-1,2,4-triazol-3-amines and their photophysical properties have also been a subject of research. Guo et al. (2021) highlighted the advantages of their synthesis method, such as mild reaction conditions and the exploration of fluorescence and aggregation-induced emission properties, suggesting potential applications in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

作用機序

Target of Action

Compounds with similar structures, such as 4h-1,2,4-triazol-3-yl cycloalkanols, have been found to inhibit enzymes of the shikimate pathway, such as dehydroquinase and shikimate kinase . These enzymes play a crucial role in the biosynthesis of aromatic amino acids in bacteria and plants .

Mode of Action

It’s known that 1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines . This suggests that the compound may interact with its targets, leading to changes in cellular functions and potentially inducing cytotoxic effects .

Biochemical Pathways

Given its potential inhibition of enzymes in the shikimate pathway , it could affect the biosynthesis of aromatic amino acids in bacteria and plants, leading to downstream effects on protein synthesis and metabolic processes.

Result of Action

1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines , suggesting that the compound could induce cellular changes leading to cytotoxic effects .

特性

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c7-6(2-1-3-6)5-8-4-9-10-5;/h4H,1-3,7H2,(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPHEECOYZFYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC=NN2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2747257.png)

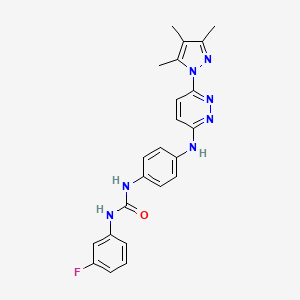

![4-methoxy-N-[[4-(2-methoxyphenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2747258.png)

![7-[(3-chlorophenyl)methyl]-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2747261.png)

![1-(prop-2-yn-1-yl)-N-({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)piperidine-2-carboxamide](/img/structure/B2747262.png)

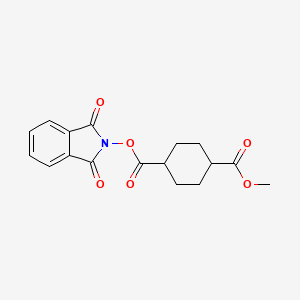

![ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B2747265.png)

![4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2747269.png)

![(2E)-3-(furan-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2747276.png)

![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2747277.png)